3-(Thiophen-3-yl)prop-2-en-1-ol
CAS No.:
Cat. No.: VC18252734
Molecular Formula: C7H8OS
Molecular Weight: 140.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H8OS |
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Molecular Weight | 140.20 g/mol |
IUPAC Name | (E)-3-thiophen-3-ylprop-2-en-1-ol |
Standard InChI | InChI=1S/C7H8OS/c8-4-1-2-7-3-5-9-6-7/h1-3,5-6,8H,4H2/b2-1+ |
Standard InChI Key | JHBVVETVSPASKG-OWOJBTEDSA-N |
Isomeric SMILES | C1=CSC=C1/C=C/CO |
Canonical SMILES | C1=CSC=C1C=CCO |
Introduction
Structural and Electronic Characteristics
The molecular structure of 3-(thiophen-3-yl)prop-2-en-1-ol (C₇H₈OS, molecular weight 140.20 g/mol) consists of a thiophene ring attached to a propenol moiety via a double bond at the 2-position. Key structural features include:
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Thiophene Ring: A five-membered aromatic heterocycle with sulfur at the 1-position. Substitution at the 3-position influences electronic distribution, enhancing reactivity toward electrophilic substitution compared to thiophen-2-yl analogs .
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Propenol Chain: The allylic alcohol group (CH₂=CH–CH₂OH) introduces polarity and hydrogen-bonding capability. The double bond (C2–C3) contributes to conjugation, potentially stabilizing charge-transfer interactions.
Table 1: Calculated Physicochemical Properties
Property | Value | Method/Source |
---|---|---|
Log P (octanol-water) | 1.67–2.01 | XLOGP3/WLOGP |
Water Solubility | 0.315–0.895 mg/mL | ESOL/Ali |
Boiling Point | Not reported | – |
Refractive Index | Not reported | – |
The compound’s lipophilicity (Log P ≈ 1.95) suggests moderate membrane permeability, while its solubility profile indicates limited aqueous dissolution, typical of aromatic alcohols .
Synthetic Methodologies
While no direct synthesis of 3-(thiophen-3-yl)prop-2-en-1-ol is documented, analogous routes for thiophene-containing allylic alcohols provide viable strategies:
Reduction of α,β-Unsaturated Acids
A method adapted from 3-(thiophen-2-yl)propan-1-ol synthesis involves borane-mediated reduction of α,β-unsaturated carboxylic acids . For the target compound, this would require:
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Synthesis of 3-(thiophen-3-yl)prop-2-enoic acid via Knoevenagel condensation between thiophene-3-carbaldehyde and malonic acid.
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Reduction using borane-tetrahydrofuran (BH₃·THF) at 0°C, followed by quenching with aqueous potassium carbonate .
Example Protocol:
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Dissolve 3-(thiophen-3-yl)prop-2-enoic acid (1.0 g, 5.8 mmol) in THF (20 mL).
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Add BH₃·THF (1.2 equiv) dropwise at 0°C.
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Stir for 2 h at 0°C, then warm to room temperature for 3 h.
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Quench with saturated K₂CO₃, extract with ethyl acetate, and concentrate.
Wittig Olefination
An alternative approach employs the Wittig reaction to install the double bond:
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Phosphorane Preparation: React triphenylphosphine with ethyl bromoacetate to form the ylide.
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Coupling: Treat thiophene-3-carbaldehyde with the ylide to generate the α,β-unsaturated ester.
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Ester Reduction: Reduce the ester to the primary alcohol using LiAlH₄.
Spectroscopic Characterization
Predicted spectral data based on analogous compounds :
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¹H NMR (CDCl₃):
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δ 7.40–7.20 (m, 1H, thiophene H-4),
– δ 6.95–6.75 (m, 2H, thiophene H-2/H-5),
– δ 6.30–6.10 (dt, 1H, CH=CH₂, J = 15.6 Hz),
– δ 4.30–4.10 (d, 2H, CH₂OH, J = 5.2 Hz),
– δ 2.50 (br s, 1H, OH).
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IR (cm⁻¹):
– 3350 (O–H stretch),
– 1650 (C=C stretch),
– 3100 (aromatic C–H).
Chemical Reactivity and Applications
Electrophilic Substitution
The thiophene ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the 2- and 5-positions due to the 3-substituent’s directing effects. For example, nitration would yield 3-(5-nitrothiophen-3-yl)prop-2-en-1-ol, a potential precursor to bioactive molecules.
Oxidation and Reduction
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Oxidation: Treatment with pyridinium chlorochromate (PCC) converts the alcohol to 3-(thiophen-3-yl)prop-2-enal, a versatile electrophile.
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Reduction: Hydrogenation over Pd/C saturates the double bond, yielding 3-(thiophen-3-yl)propan-1-ol, a substrate for esterification .
Pharmaceutical Relevance
Allylic alcohols are key intermediates in prostaglandin and terpene synthesis. The thiophene moiety’s electron-rich nature enhances binding to biological targets, as seen in antiviral and anticancer agents .
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